3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide
CAS No.: 1221721-86-3
Cat. No.: VC4136249
Molecular Formula: C19H22BrN3O2
Molecular Weight: 404.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221721-86-3 |
|---|---|
| Molecular Formula | C19H22BrN3O2 |
| Molecular Weight | 404.308 |
| IUPAC Name | 3-bromo-N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)/t12-,13+ |
| Standard InChI Key | NQIQOMSWGCVUMO-BETUJISGSA-N |
| SMILES | CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methylbenzamide, reflects its intricate structure . Key features include:
-
A benzamide core with a bromine substituent at the 3-position and a methyl group at the 2-position.
-
A pyridine ring linked to the benzamide via an amide bond.
-
A (2R,6S)-2,6-dimethylmorpholino group attached to the pyridine’s 6-position, introducing stereochemical complexity.
The stereochemistry of the morpholino group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. The compound’s SMILES notation, CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C)C=CC=C3Br, and InChIKey NQIQOMSWGCVUMO-BETUJISGSA-N , provide unambiguous representations of its connectivity and configuration.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 404.308 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry environment | |
| Solubility | Likely soluble in DMSO, methanol |
The compound’s bromine atom contributes to its relatively high molecular weight and may enhance lipophilicity, influencing its pharmacokinetic behavior.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide typically employs a Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples aryl halides with boronic acids . A proposed pathway involves:
-
Preparation of the pyridine-morpholino intermediate: The (2R,6S)-2,6-dimethylmorpholino group is introduced to a pyridine derivative through nucleophilic substitution or reductive amination.
-
Amide bond formation: The pyridine-morpholino intermediate is coupled with 3-bromo-2-methylbenzoic acid using carbodiimide-based coupling reagents.
-
Purification: Chromatographic techniques isolate the desired stereoisomer .
Industrial-scale synthesis, as described by SageChem and Aaron Chemicals, emphasizes rigorous quality control, including HPLC and NMR validation .
Stereochemical Considerations
The (2R,6S) configuration of the morpholino group necessitates asymmetric synthesis or chiral resolution techniques. Enzymatic methods or chiral auxiliaries may be employed to achieve high enantiomeric excess .
| Hazard | GHS Category | Precautionary Measures |
|---|---|---|
| Acute oral toxicity (H302) | 4 | Avoid ingestion |
| Skin irritation (H315) | 2 | Wear protective gloves |
| Serious eye irritation (H319) | 2A | Use eye protection |
| Respiratory tract irritation (H335) | 3 | Use in well-ventilated areas |
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR validate structure and purity .
-
Mass Spectrometry: High-resolution MS confirms molecular weight .
-
X-ray Crystallography: Determines absolute stereochemistry.
Chromatographic Techniques
| Method | Conditions | Purpose |
|---|---|---|
| HPLC | C18 column, acetonitrile/water | Purity assessment |
| Chiral HPLC | Polysaccharide column | Enantiomeric excess analysis |
Comparative Analysis with Structural Analogs
Sonidegib (Erismodegib)
While Sonidegib (CAS 956697-53-3) shares a morpholino-pyridine scaffold, it incorporates a trifluoromethoxy group and targets the Smoothened receptor . Key differences include:
| Feature | 3-Bromo-N-(6-((2R,6S)-...) | Sonidegib |
|---|---|---|
| Molecular Weight | 404.308 g/mol | 485.19 g/mol |
| Target | Undetermined | Smoothened receptor |
| Therapeutic Area | Research chemical | Basal cell carcinoma |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume